Isopropyl ethanesulfonate
Overview
Description
Isopropyl ethanesulfonate is an organic compound with the molecular formula C5H12O3S. It is an ester derived from ethanesulfonic acid and isopropanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl ethanesulfonate can be synthesized through the esterification of ethanesulfonic acid with isopropanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Isopropyl ethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Acidic or basic catalysts are often used to facilitate hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can vary, but typically include substituted ethanesulfonates.
Hydrolysis Products: The primary products are ethanesulfonic acid and isopropanol.
Scientific Research Applications
Isopropyl ethanesulfonate has a wide range of applications in scientific research, including:
Biology: It serves as a tool for modifying biological molecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly in targeting specific tissues or cells.
Mechanism of Action
The mechanism of action of isopropyl ethanesulfonate involves its ability to act as an alkylating agent. The ester bond in this compound can undergo nucleophilic attack, leading to the formation of a sulfonate ester intermediate. This intermediate can then react with various nucleophiles, resulting in the substitution of the ethanesulfonate group .
Molecular Targets and Pathways:
Nucleophilic Sites: The primary targets are nucleophilic sites on molecules, such as amines, thiols, and hydroxyl groups.
Comparison with Similar Compounds
Isopropyl ethanesulfonate can be compared with other sulfonate esters, such as:
- Methyl ethanesulfonate
- Ethyl ethanesulfonate
- Butyl ethanesulfonate
Uniqueness:
- Reactivity: this compound has a unique reactivity profile due to the presence of the isopropyl group, which can influence the steric and electronic properties of the molecule.
- Applications: Its specific reactivity makes it suitable for certain applications where other sulfonate esters may not be as effective .
Properties
IUPAC Name |
propan-2-yl ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCAPDHQLSKPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162044 | |
Record name | Ethanesulfonic acid, isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14245-62-6 | |
Record name | Ethanesulfonic acid, isopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014245626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propan-2-yl ethane-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of Isopropyl Ethanesulfonate in pharmaceuticals like Teneligliptin a concern?
A1: this compound, along with other sulfonate esters, is classified as a potential genotoxic impurity (PGI) []. PGIs are substances that can potentially damage DNA, leading to mutations that may ultimately cause cancer. Regulatory authorities, therefore, mandate strict control and monitoring of these impurities in pharmaceuticals to ensure patient safety. [1: https://www.semanticscholar.org/paper/a54c1fe2229d96f5e1ffc75ae0072ddf62a94176]
Q2: What analytical techniques are available to detect and quantify this compound in drug substances?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) has been successfully employed to quantify this compound in Teneligliptin []. This method offers high sensitivity and selectivity, allowing for accurate determination of trace amounts of this compound in the drug substance. [1: https://www.semanticscholar.org/paper/a54c1fe2229d96f5e1ffc75ae0072ddf62a94176]
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